molecular formula C16H18N4O2S B2791010 N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021055-81-1

N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide

Numéro de catalogue B2791010
Numéro CAS: 1021055-81-1
Poids moléculaire: 330.41
Clé InChI: WBTOOGOIXDDVAL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of compounds similar to N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide, such as thioxopyrimidines and their condensed analogs, has been discussed in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Chemical Reactions Analysis

The chemical reactions involving compounds like N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide are diverse. In many cases, the synthesis of such heterocyclic systems is limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents . There are also methods where the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .

Applications De Recherche Scientifique

Anti-Tubercular Activity

The compound has been investigated for its potential as an anti-tubercular agent . Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . These findings are crucial as tuberculosis remains a major cause of death globally, and the emergence of multi-drug resistant strains has necessitated the development of new therapeutic agents.

Cytotoxicity on Human Cells

Studies have also evaluated the cytotoxicity of these compounds on HEK-293 (human embryonic kidney) cells. The results suggest that the most active compounds are non-toxic to human cells . This is an important consideration for any potential therapeutic application, as it indicates a lower risk of adverse effects on healthy tissues.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions of these compounds at the molecular level. The derivatised conjugates show promising results, indicating their suitability for further development as therapeutic agents . Molecular docking is a key step in drug design, helping to predict how a compound will interact with a biological target.

Development of Single Crystals

For some derivatives, single crystals have been developed . This is significant for the pharmaceutical industry, as single crystals can provide detailed structural information that is essential for the optimization of drug candidates.

Antimicrobial Activity

While not directly related to the exact compound , similar benzamide derivatives have been synthesized and characterized for their antimicrobial activity against various bacteria and fungi . This suggests that the compound may also possess broad-spectrum antimicrobial properties, which could be explored in future research.

Biological Potential of Indole Derivatives

Indole derivatives, which share a similar molecular framework with the compound , have diverse biological and clinical applications . This implies that the compound may also have a range of biological activities worth investigating, such as anti-inflammatory, anti-cancer, or neuroprotective effects.

Orientations Futures

The future directions for research on N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide and similar compounds are promising. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

Propriétés

IUPAC Name

N-[6-[2-oxo-2-(propylamino)ethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-2-10-17-14(21)11-23-15-9-8-13(19-20-15)18-16(22)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTOOGOIXDDVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NN=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-oxo-2-(propylamino)ethyl)thio)pyridazin-3-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.